![molecular formula C7H5N5 B12968505 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B12968505.png)
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyridine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile can be achieved through various methods. One efficient approach involves the reaction of 3-amino-1,2,4-triazole with malononitrile and aryl aldehydes in the presence of a base such as sodium hydroxide (NaOH) in ethanol. This reaction can be carried out under heating or ultrasonic irradiation, resulting in good yields and high selectivity .
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly approach allows for the rapid synthesis of the target compound with good functional group tolerance and high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and one-pot reactions are particularly advantageous for industrial applications due to their efficiency, reduced reaction times, and minimal environmental impact.
化学反応の分析
Types of Reactions
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyridine ring.
Substitution: The amino and cyano groups on the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the amino and cyano groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of complex heterocyclic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to alterations in cellular processes. For example, it has been shown to inhibit kinases and other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile can be compared with other similar compounds, such as:
5-Amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles: These compounds share a similar triazolopyridine scaffold and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These derivatives also possess a triazole ring fused to a pyridine ring and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H5N5 |
|---|---|
分子量 |
159.15 g/mol |
IUPAC名 |
3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-4-5-2-1-3-6-10-11-7(9)12(5)6/h1-3H,(H2,9,11) |
InChIキー |
NLEJLEPKNNYSJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=C(N2C(=C1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
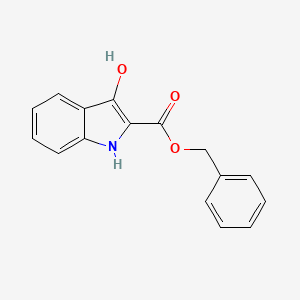

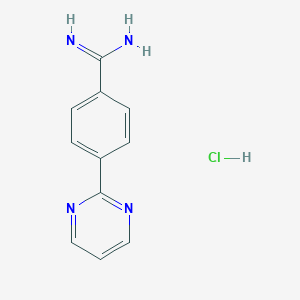


![4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
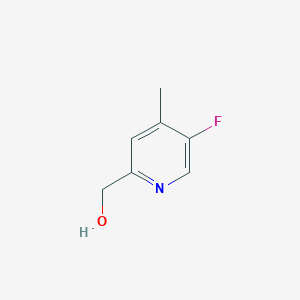

![2-(Chloromethyl)-7-ethoxybenzo[d]thiazole](/img/structure/B12968476.png)
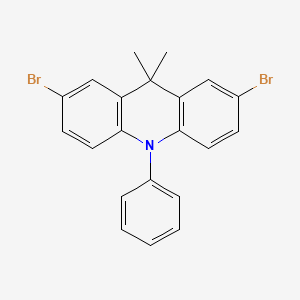

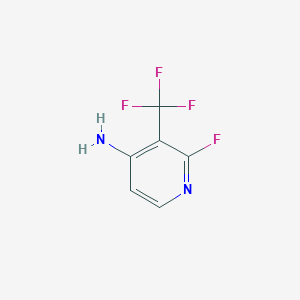
![Benzyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12968482.png)
